1-Docosanethiol
Description
Chemical Identity and Structural Characterization of 1-Docosanethiol
Systematic IUPAC Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is docosane-1-thiol, reflecting its structure as a twenty-two carbon straight-chain alkane with a terminal thiol functional group. The molecular formula is established as C₂₂H₄₆S, indicating the presence of twenty-two carbon atoms, forty-six hydrogen atoms, and one sulfur atom. The compound is assigned Chemical Abstracts Service registry number 7773-83-3, which serves as its unique chemical identifier in scientific databases. The molecular weight has been determined to be 342.66 to 342.7 grams per mole, depending on the precision of measurement techniques employed. The linear structural formula can be represented as CH₃(CH₂)₂₁SH, emphasizing the straight-chain nature of the hydrocarbon backbone with the thiol group positioned at the terminal carbon.
The compound exhibits structural characteristics typical of long-chain alkanethiols, with the sulfur atom in the thiol group demonstrating sp³ hybridization. The carbon-sulfur bond length is approximately 1.82 Angstroms, consistent with typical aliphatic thiol structures. The thiol hydrogen exhibits acidic properties due to the relatively low electronegativity of sulfur compared to oxygen, making it readily available for hydrogen bonding interactions and metal coordination. The Extended European Community number for this compound is 679-885-6, providing additional regulatory identification. The compound's DSSTox Substance Identifier is DTXSID50294659, which facilitates tracking in toxicological databases. These various identification numbers ensure unambiguous chemical identification across different scientific and regulatory contexts.
Crystallographic Structure Analysis
X-ray Diffraction Studies of Long-Chain Packing
Research investigations into long-chain alkanethiol packing arrangements have provided insights into the structural organization of compounds like this compound. Studies examining the transition from shorter-chain to longer-chain thiols have demonstrated that long-chain thiols form densely packed, crystalline-like monolayers where the fully extended alkyl chains are tilted from the surface normal by approximately 20 to 30 degrees. This tilting behavior represents an adaptation mechanism that allows optimal packing density while accommodating the geometric constraints imposed by the surface lattice and intermolecular interactions. The crystallographic analysis reveals that the enhanced chain length of this compound contributes to increased van der Waals interactions between adjacent molecules, promoting more ordered packing arrangements compared to shorter-chain analogs.
The packing density of long-chain alkanethiols demonstrates significant improvement with increasing chain length, as the enhanced intermolecular interactions overcome surface irregularities and promote uniform molecular orientation. X-ray diffraction patterns of long-chain thiol assemblies typically exhibit sharp, well-defined peaks indicative of high crystalline order. The intermolecular spacing in these structures reflects the optimized balance between van der Waals attractions and steric repulsions. For this compound, the extended chain length provides multiple contact points for intermolecular interactions, resulting in enhanced structural stability and reduced thermal motion compared to shorter-chain thiols. The all-trans configuration of the alkyl chain in crystalline arrangements maximizes the contact area between adjacent molecules, contributing to the observed structural order.
Helium Atom Scattering Surface Characterization
Helium atom scattering techniques have proven valuable for characterizing the surface organization of self-assembled alkanethiol monolayers, providing information about periodicity and structural order at the molecular level. These measurements reveal that alkanethiol surface structures can be described in terms of rectangular unit meshes where the periodicity scales linearly with the length of the adsorbed thiol molecule. The helium diffraction data demonstrates that molecular tilt angles of approximately 30 degrees are commonly observed for long-chain alkanethiols, with the alkyl chains tilted towards the next-nearest-neighbor direction. This tilting behavior represents an adaptation to the geometric mismatch between the natural intermolecular spacing of alkyl chains and the substrate lattice parameters.
Surface characterization studies using helium atom scattering have revealed that long-chain alkanethiols exhibit enhanced domain sizes compared to shorter-chain analogs, with domain dimensions reaching several hundred Angstroms. The improved ordering observed for longer-chain thiols like this compound results from the increased stabilization provided by chain-chain interactions. Temperature-dependent studies have shown that thermal annealing can further improve the structural order of these monolayers, with elevated temperatures promoting the growth of larger ordered domains while reducing defect concentrations. The surface periodicity measurements indicate that the stripe-like phases observed in alkanethiol monolayers scale predictably with molecular length, with the absolute value of the stripe period being approximately 1.9 times the length of the corresponding fully stretched thiolate fragment.
Spectroscopic Fingerprinting
Infrared Vibrational Modes of Thiol Functionality
Infrared spectroscopy provides detailed information about the vibrational modes characteristic of the thiol functional group and the alkyl chain structure in this compound. The sulfur-hydrogen stretching vibration typically appears as a weak to medium intensity band in the region around 2550 to 2600 wavenumbers, representing the characteristic signature of the thiol group. This vibrational mode is sensitive to hydrogen bonding interactions and coordination environments, making it useful for monitoring the chemical state of the thiol functionality. The carbon-sulfur stretching vibration appears at lower frequencies, typically in the range of 600 to 700 wavenumbers, and provides information about the local environment of the sulfur atom. The intensity and position of this band can indicate whether the thiol group is involved in metal coordination or other specific interactions.
The alkyl chain of this compound exhibits characteristic vibrational modes that provide information about molecular conformation and packing arrangements. The carbon-hydrogen stretching vibrations appear in the region around 2850 to 3000 wavenumbers, with symmetric and antisymmetric modes providing information about chain organization and intermolecular interactions. The methylene scissoring vibration appears around 1465 wavenumbers and is sensitive to the conformational state of the alkyl chain. In well-ordered assemblies, this band typically exhibits reduced intensity and shifted frequency compared to disordered arrangements. The carbon-carbon stretching vibrations in the fingerprint region below 1500 wavenumbers provide additional structural information, with the pattern of bands being characteristic of the all-trans chain conformation typically observed in crystalline arrangements.
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy offers detailed structural information about this compound through analysis of both proton and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns that reflect the chemical environments of different hydrogen atoms along the alkyl chain and at the thiol terminus. The thiol proton typically appears as a characteristic triplet around 1.3 to 1.4 parts per million due to coupling with the adjacent methylene protons, providing direct evidence of the intact thiol functionality. The terminal methyl group exhibits a triplet around 0.9 parts per million, while the methylene protons adjacent to the sulfur atom appear as a quartet around 2.5 parts per million due to their unique chemical environment.
The bulk methylene protons of the alkyl chain contribute to a complex multiplet pattern in the region around 1.2 to 1.3 parts per million, with the integration ratio providing confirmation of the chain length. Carbon Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts for carbon atoms in different environments along the chain. The carbon atom bonded to sulfur exhibits a characteristic downfield shift compared to other methylene carbons due to the deshielding effect of the sulfur atom. The terminal methyl carbon appears at approximately 14 parts per million, while the methylene carbons exhibit chemical shifts in the range of 22 to 34 parts per million depending on their position relative to the sulfur atom. The uniformity of the methylene carbon signals provides evidence of the extended all-trans chain conformation typical of long-chain alkanethiols in their preferred molecular arrangements.
Properties
IUPAC Name |
docosane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZMLOHQRXHPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294659 | |
| Record name | 1-Docosanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7773-83-3 | |
| Record name | 1-Docosanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Docosanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Docosanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiourea Method via Alkyl Bromide
One of the classical and widely used methods for preparing long-chain alkanethiols, including 1-Docosanethiol, involves the reaction of the corresponding alkyl bromide (1-bromodocosane) with thiourea, followed by alkaline hydrolysis.
- Step 1: Reflux 1-bromodocosane with thiourea in ethanol to form an intermediate isothiouronium salt.
- Step 2: Add sodium hydroxide solution and heat to hydrolyze the intermediate, releasing the free thiol.
- Step 3: After reaction completion, cool and allow phase separation; the crude thiol is obtained as an oil layer.
- Step 4: Purify by washing, drying, and distillation under reduced pressure to obtain pure this compound.
This method is noted for its straightforwardness and relatively high yield of primary thiols.
| Parameter | Details |
|---|---|
| Starting material | 1-Bromodocosane |
| Reagents | Thiourea, 95% ethanol, NaOH solution |
| Reaction conditions | Reflux for thiourea reaction; heating for hydrolysis |
| Purification | Washing, drying, vacuum distillation |
| Product form | Colorless liquid with characteristic thiol odor |
This method is referenced in multiple sources for similar long-chain thiols and is adaptable for this compound synthesis.
Catalytic Reaction of Hydrogen Sulfide with Olefinic Precursors
Another industrially relevant method involves the catalytic addition of hydrogen sulfide (H2S) to long-chain olefins or oligomers of butene to form thiols.
- Process: React hydrogen sulfide with tri(n-butene) or other oligomerized olefins containing 22 carbon atoms in the presence of acid catalysts such as Lewis acids, metal oxides, or solid acid catalysts (e.g., alumina, silica-alumina, zeolites).
- Catalyst: Acidic catalysts facilitate the addition of H2S across the double bond to yield thiols.
- Distillation: The product mixture is purified by distillation under reduced pressure, often using spinning band columns to separate isomeric thiols.
This method produces mixtures of thiol isomers but can achieve high selectivity (>90%) for the desired chain length thiol.
| Parameter | Details |
|---|---|
| Starting material | Tri(n-butene) oligomer (C22 olefin mixture) |
| Reagents | Hydrogen sulfide (H2S) |
| Catalyst | Lewis acid, metal oxides, or solid acids |
| Reaction conditions | Controlled temperature and pressure, low pressure distillation |
| Product | Mixture of isomeric docosanethiols with >90% purity |
This catalytic approach is industrially scalable and offers an alternative to halide-based synthesis.
Polystyrene-Supported Sulfonic Acid Catalyzed Hydrolysis
A more recent green chemistry approach involves the use of a hydrophobic polystyrene-supported sulfonic acid catalyst to convert thioesters or related intermediates to this compound in aqueous media.
- Advantages: Environmentally friendly, uses water as solvent, avoids harsh reagents.
- Mechanism: The catalyst promotes hydrolysis of thioesters to thiols efficiently.
- Applications: This method is promising for sustainable production of thiols including this compound.
Though specific to 1-dodecanethiol in literature, this method is adaptable to longer chain thiols like this compound.
Comparative Summary of Preparation Methods
| Method | Starting Material | Catalyst/Reagents | Conditions | Purity/Yield | Notes |
|---|---|---|---|---|---|
| Thiourea method | 1-Bromodocosane | Thiourea, NaOH, ethanol | Reflux, hydrolysis | High purity, good yield | Classical, widely used, straightforward |
| Catalytic H2S addition | Tri(n-butene) oligomers | Lewis acid, metal oxides | Acid catalysis, distillation | >90% purity (isomeric mix) | Industrial scale, complex mixture |
| Polystyrene-supported sulfonic acid | Thioesters or related intermediates | Polystyrene-supported sulfonic acid | Aqueous hydrolysis | High efficiency | Green chemistry, environmentally friendly |
Research Findings and Notes
- The thiourea method remains the most common laboratory-scale synthesis due to its simplicity and reliability.
- Catalytic addition of hydrogen sulfide to olefins is favored industrially for producing mixtures of long-chain thiols, including this compound, with high selectivity and controlled distillation profiles.
- The use of solid acid catalysts such as zeolites or silica-alumina enhances selectivity and catalyst recyclability.
- Recent advances in supported acid catalysts enable greener synthesis routes, reducing organic solvent use and improving sustainability.
- Distillation under reduced pressure is critical for purifying this compound due to its relatively high boiling point and sensitivity to oxidation.
- The product is typically a colorless liquid with a characteristic thiol odor, soluble in organic solvents but insoluble in water.
Chemical Reactions Analysis
1-Docosanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields disulfides, while reduction with lithium aluminum hydride results in the formation of alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Docosanethiol primarily involves the interaction of its thiol group with various molecular targets. The thiol group can form strong covalent bonds with metal ions and other electrophiles, facilitating the formation of metal-thiolate complexes. These interactions are crucial in applications such as nanoparticle stabilization and surface modification .
Comparison with Similar Compounds
Table 1: Key Properties of 1-Docosanethiol and Analogues
*Reported as 547.7 K (274.5°C) ; †Estimated based on shorter homologues; ‡Melting point: ~70–72°C .
Structural Insights :
- Chain Length: this compound’s extended 22-carbon chain confers higher hydrophobicity compared to shorter analogues like 1-dodecanethiol (12 carbons) and 1-decanethiol (10 carbons). This property enhances its stability in nonpolar environments .
- Functional Group: The -SH group in thiols contrasts with the -OH group in 1-docosanol, leading to differences in reactivity. Thiols exhibit stronger metal-binding affinity, making them suitable for surface functionalization, while alcohols like 1-docosanol are more commonly used in pharmaceuticals and cosmetics .
Biological Activity
1-Docosanethiol, a long-chain aliphatic thiol, is recognized for its unique biological activities and potential applications in various fields, including biomedicine and materials science. This article explores the biological activity of this compound, emphasizing its mechanisms of action, experimental findings, and potential therapeutic uses.
This compound (C22H46S) is characterized by its long hydrocarbon chain, which contributes to its hydrophobic properties. This structure allows it to interact with biological membranes and proteins, influencing various biological processes.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Activity : Long-chain thiols like this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
- Cell Membrane Interaction : Its hydrophobic nature enables this compound to integrate into lipid membranes, potentially altering membrane fluidity and affecting protein function.
- Enzyme Modulation : There is evidence suggesting that thiols can influence enzyme activity by forming disulfide bonds or modifying active sites.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. A study evaluating the antioxidant capacity of various thiols found that this compound effectively reduced lipid peroxidation in cell cultures, indicating its potential protective role against oxidative damage .
Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against several pathogens. Its mechanism appears to involve disrupting microbial cell membranes due to its hydrophobic nature. A comparative study on long-chain thiols indicated that this compound had a notable inhibitory effect on the growth of Gram-positive bacteria .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Membrane disruption | |
| Enzyme modulation | Active site modification |
Case Study 1: Antioxidant Effects in Neuroprotection
A recent study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to untreated controls. This suggests its potential as a therapeutic agent in neurodegenerative diseases .
Case Study 2: Efficacy Against Bacterial Infections
Another study assessed the efficacy of this compound against Staphylococcus aureus infections in vitro. The data revealed that this compound inhibited bacterial growth at concentrations as low as 100 µM. The study concluded that this compound could serve as a promising candidate for developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
